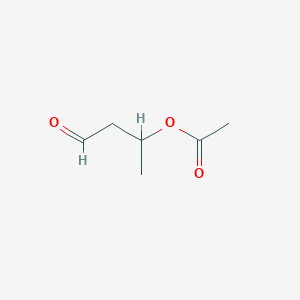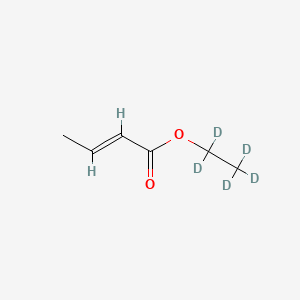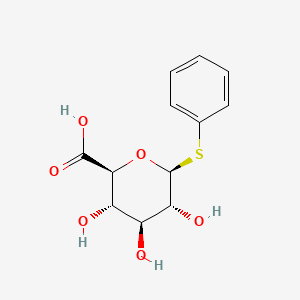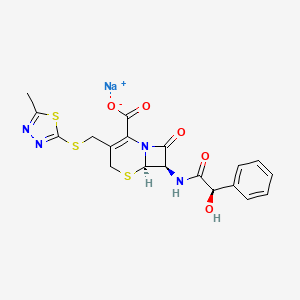
Ky 087 sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is particularly effective against Gram-positive organisms, such as Staphylococcus aureus and Escherichia coli . This compound is often used in medical research and has shown promising results in various experimental models.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ky 087 sodium involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antimicrobial activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the basic framework of the compound.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and efficacy.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.
Continuous Flow Processing: This method involves the continuous addition of reactants and removal of products, allowing for a more efficient and scalable production process.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
Ky 087 sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl groups (e.g., methyl, ethyl) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
科学的研究の応用
Ky 087 sodium has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound’s antimicrobial properties make it valuable in studying bacterial infections and developing new antibiotics.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in treating infections caused by Gram-positive bacteria.
Industry: The compound is used in the development of new antimicrobial agents and formulations for various industrial applications.
作用機序
The mechanism of action of Ky 087 sodium involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately causing cell death . The compound targets specific enzymes involved in cell wall synthesis, inhibiting their activity and preventing the bacteria from maintaining their structural integrity.
類似化合物との比較
Ky 087 sodium is unique in its broad-spectrum antimicrobial activity, particularly against Gram-positive organisms. Similar compounds include:
Cefcanel daloxate: A pro-drug that improves the oral absorption of this compound.
Cefalexin: Another cephalosporin antibiotic with similar antimicrobial properties.
Cefadroxil: A cephalosporin antibiotic used to treat various bacterial infections.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity.
特性
CAS番号 |
30034-02-7 |
|---|---|
分子式 |
C19H17N4NaO5S3 |
分子量 |
500.6 g/mol |
IUPAC名 |
sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H18N4O5S3.Na/c1-9-21-22-19(31-9)30-8-11-7-29-17-12(16(26)23(17)13(11)18(27)28)20-15(25)14(24)10-5-3-2-4-6-10;/h2-6,12,14,17,24H,7-8H2,1H3,(H,20,25)(H,27,28);/q;+1/p-1/t12-,14-,17-;/m1./s1 |
InChIキー |
WPWQYCKFBJBRPI-YCLOEFEOSA-M |
異性体SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |
正規SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] |
関連するCAS |
41952-52-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



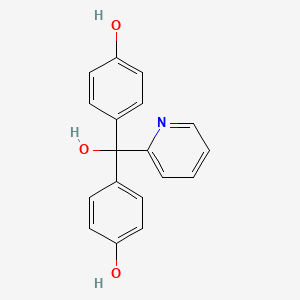
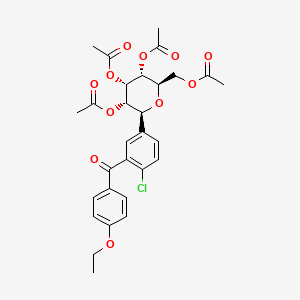
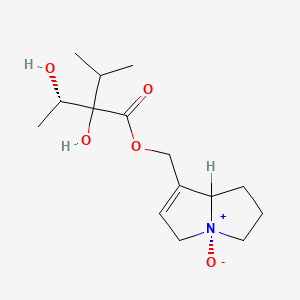
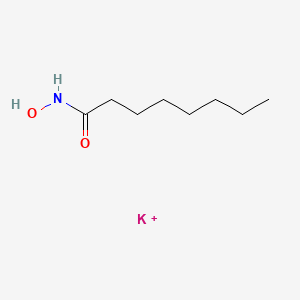
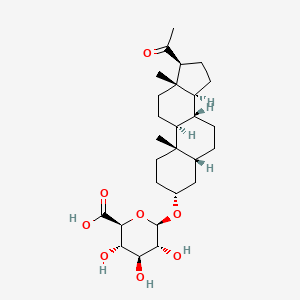

![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
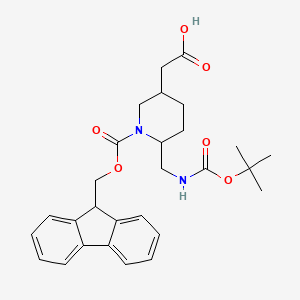
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)
